molecular formula C9H11Cl2N3O2 B6192315 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride CAS No. 2648940-95-6

2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride

Cat. No.: B6192315
CAS No.: 2648940-95-6
M. Wt: 264.1
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Description

2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in pharmaceutical and organic chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents like chloroformates.

    Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt, typically by treating the free base with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production methods for 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride often involve continuous flow processes to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: To introduce the aminomethyl group.

    High-Pressure Carboxylation: Using specialized reactors to handle the high-pressure conditions required for carboxylation.

    Crystallization: To purify the final product and obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as imidazo[1,2-a]pyridine-6-carboxylic acid N-oxide.

    Reduction: Reduced derivatives like 2-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial Activity: Studied for its ability to act against various microbial strains.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Diagnostic Agents: Used in the synthesis of compounds for diagnostic imaging.

Industry

    Material Science: Utilized in the development of new materials with specific electronic properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid
  • 2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Uniqueness

2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid dihydrochloride is unique due to the position of the carboxylic acid group at the 6-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and properties compared to its analogs.

Properties

CAS No.

2648940-95-6

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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